Helioxanthin derivative 5-4-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Helioxanthin derivative 5-4-2 is a chemical compound known for its significant antiviral properties, particularly against hepatitis B virus (HBV). It is an analogue of helioxanthin and exhibits potent in vitro anti-HBV activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of helioxanthin derivative 5-4-2 involves multiple steps, starting from the parent compound helioxanthin. The synthetic route typically includes the formation of key intermediates through various organic reactions such as cyclization, oxidation, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Helioxanthin-Derivat 5-4-2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind üblich bei der Modifizierung der Struktur der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Mechanism of Action:

Helioxanthin derivative 5-4-2 exhibits potent antiviral properties, primarily targeting the hepatitis B virus (HBV). Research indicates that it effectively inhibits HBV gene expression and replication in vitro, with an effective concentration range (EC50) as low as 0.08 µM in HepG2.2.15 cells . This compound not only reduces HBV DNA but also decreases HBV RNA and protein expression, making it a promising candidate for antiviral drug development.

Clinical Relevance:

In addition to its efficacy against HBV, this compound has been evaluated for its potential against other viral infections. While initial studies indicated limited efficacy against SARS-CoV-2, further research is warranted to explore its full antiviral spectrum .

Data Table - Antiviral Efficacy of this compound:

| Parameter | Value |

|---|---|

| EC50 (HepG2.2.15) | 0.08 µM |

| Inhibition of HBV DNA | Significant |

| Inhibition of HBV RNA | Significant |

| Inhibition of HBV Protein | Significant |

Osteogenic Effects

Bone Health Applications:

this compound has shown promising osteogenic effects, which could be beneficial in treating osteoporosis. Studies indicate that this compound promotes bone formation while inhibiting osteoclast differentiation, thus reducing bone resorption . The ability to stimulate osteoblast activity and suppress osteoclast formation positions this compound as a potential therapeutic agent in osteoporosis management.

Case Study - Osteogenic Activity:

In a study involving mouse preosteoblastic MC3T3-E1 cells, this compound was found to enhance cell proliferation and differentiation into osteoblasts, leading to increased mineralization . The compound’s mechanism involves suppression of factors that promote osteoclast differentiation, thereby maintaining bone density.

Data Table - Osteogenic Effects of this compound:

| Parameter | Effect |

|---|---|

| Osteoblast Activity | Increased |

| Osteoclast Differentiation | Suppressed |

| Mineralization | Enhanced |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparative analysis highlighting key features and activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Helioxanthin | Natural product; antiviral against HBV | Inhibits HBV replication |

| Brominated Helioxanthin | Halogenated variant; enhanced potency | Moderate activity against HIV |

| Arylnaphthalene Lignans | Structural analogs; diverse activities | Antiviral and anticancer properties |

| Cyclic Hydrazide Derivative | Modified structure; potential HIV inhibitor | Potent activity against HIV |

Wirkmechanismus

Helioxanthin derivative 5-4-2 exerts its antiviral effects by targeting multiple steps in the viral life cycle. It inhibits HBV mRNA levels and HBV transcripts, thereby reducing viral replication. The compound also affects the activity of essential transcription factors, leading to decreased expression of viral proteins . The molecular targets include viral promoters and pregenomic RNA, which are crucial for viral replication .

Vergleich Mit ähnlichen Verbindungen

Helioxanthin: The parent compound with similar antiviral properties.

Helioxanthin 5-4-2: Another analogue with comparable activity against HBV.

Uniqueness: Helioxanthin derivative 5-4-2 stands out due to its higher potency and broader spectrum of antiviral activity compared to its analogues. Its ability to inhibit multiple viral strains and its effectiveness against drug-resistant HBV strains make it a unique and valuable compound in antiviral research .

Biologische Aktivität

Helioxanthin derivative 5-4-2 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an analogue of helioxanthin, a compound known for its potential therapeutic applications. The derivative has been investigated for its antiviral properties as well as its role in promoting osteogenesis and inhibiting osteoclast differentiation.

Antiviral Activity

In Vitro Studies:

this compound exhibits significant antiviral activity against several viruses, including Hepatitis B virus (HBV) and Herpes Simplex Virus type 1 (HSV-1). The effective concentration (EC50) values for HBV and HSV-1 are reported as follows:

| Virus | EC50 (μM) |

|---|---|

| HBV | 0.08 |

| HSV-1 | 0.29 |

These values indicate that this compound is highly effective at low concentrations, suggesting its potential as a therapeutic agent for viral infections .

Osteogenic Activity

Mechanism of Action:

Research indicates that this compound promotes osteogenesis by enhancing the differentiation of preosteoblastic cells and suppressing osteoclast formation. The compound was shown to stimulate nitric oxide (NO) production, which plays a crucial role in bone metabolism.

Case Study:

In a study involving dental pulp stem cells (DPSCs), both young and elderly groups were treated with this compound under osteogenic conditions. Results demonstrated increased expression of key osteogenic markers such as Runx2, alkaline phosphatase (ALP), and collagen type I (ColIa1). Notably, the compound enhanced mineral deposition significantly compared to control groups.

| Parameter | Young DPSCs | Elderly DPSCs | Control |

|---|---|---|---|

| Runx2 Expression | Increased | Increased | Baseline |

| ALP Activity | Higher | Higher | Low |

| Mineral Deposition | Significant | Significant | None |

These findings suggest that this compound can effectively induce osteogenic differentiation across different age groups .

In Vivo Studies

Bone Regeneration:

In vivo experiments involving the transplantation of TH-induced DPSCs into calvarial defects in mice showed promising results. Micro-computed tomography (micro-CT) analysis revealed significant bone regeneration in both young and elderly groups treated with this compound compared to control groups, where no regeneration was observed.

Eigenschaften

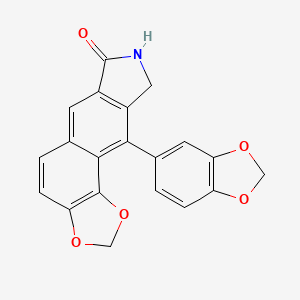

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXTQRJKHBAMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.